(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of aromatic heterocycle. The molecule also has a cyano group (-CN), a propenyl group (-C=C-H), and an amide group (-CONH2). The presence of both fluorine and chlorine atoms indicates that it’s a halogenated compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring, followed by the introduction of the various functional groups. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bonds in the propenyl group and the pyrazole ring would contribute to the overall geometry of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The cyano group, for example, is a strong electron-withdrawing group, which could make the molecule more reactive. The amide group could participate in various reactions, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogens might increase its density and boiling point compared to similar compounds without halogens .Scientific Research Applications
Synthesis of Novel Compounds with Biological Activities
Antitumor and Antimicrobial Activities : Novel N-arylpyrazole-containing enaminones have been synthesized, leading to the development of compounds that exhibit significant cytotoxic effects against cancer cell lines and antimicrobial properties. These findings suggest potential applications in cancer therapy and the treatment of infections (Riyadh, 2011).
Antiviral Activities : Benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable activity against the avian influenza virus, highlighting their potential as antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Development of Fluorescent Probes
- Fluorescent Dyes : Compounds synthesized from N-ethoxycarbonylpyrene- and perylene thioamides have been used to create fluorescent dyes with applications in imaging and sensing. These dyes exhibit strong fluorescence and solvatochromism, suggesting their use in bioimaging and environmental monitoring (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Radiotracers for Imaging
- Positron Emission Tomography (PET) Radiotracers : Synthesis of fluoropyrazole derivatives as PET radiotracers for imaging CB1 cannabinoid receptors in the brain suggests applications in neuroscience research and the diagnosis of neurological disorders (Katoch-Rouse & Horti, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c1-3-8-21-17(24)12(10-20)9-15-11(2)22-23(16(15)18)14-6-4-13(19)5-7-14/h3-7,9H,1,8H2,2H3,(H,21,24)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSKOWMOAPBLAK-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=C(C#N)C(=O)NCC=C)Cl)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C(\C#N)/C(=O)NCC=C)Cl)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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